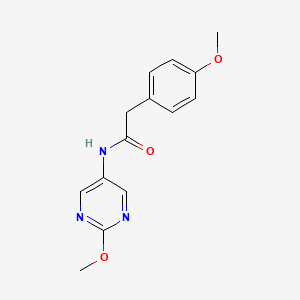

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJIXAJCLJOWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-methoxypyrimidine-5-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives or corresponding quinones.

Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are often attributed to their ability to interfere with specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. The incorporation of the methoxy groups enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial action. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of pyrimidine derivatives. Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis. This property opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study: Anticancer Efficacy

- A study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

-

Case Study: Antimicrobial Activity

- In vitro tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

-

Case Study: Neuroprotection

- Research focused on neuroprotective effects showed that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methoxypyrimidinyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

N-(2-Methoxypyrimidin-5-yl) Derivatives

- 2-[1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylidene imidazolidin-4-yl]-N-(2-methoxypyrimidin-5-yl)acetamide (): Structural Differences: Incorporates an imidazolidinone-sulfanylidene ring and a 4-fluorophenyl group. However, the complex structure resulted in a low synthesis yield (25%), suggesting synthetic challenges compared to the simpler target compound .

Pyrimidine Derivatives with Hydroxyl/Amino Substituents

- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (): Structural Differences: Replaces methoxy groups with amino and hydroxyl substituents on the pyrimidine ring. Impact: The polar hydroxyl and amino groups improve water solubility but may reduce metabolic stability due to susceptibility to oxidation or enzymatic degradation. This contrasts with the target compound’s methoxy groups, which balance lipophilicity and stability .

Heterocyclic Core Modifications

Benzothiazole-Based Analogues ()

Examples:

- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Thienopyrimidine Derivatives ()

Examples:

- N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Methoxy vs. Halogen Substituents ()

- Contrasts with the target compound’s methoxy groups, which offer milder electronic effects and lower toxicity .

Biologische Aktivität

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, also known by its CAS number 1421481-17-5, is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of methoxyphenyl and methoxypyrimidinyl groups, which contribute to its unique biological activity. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound is illustrated below:

| Property | Value |

|---|---|

| Molecular Weight | 273.29 g/mol |

| CAS Number | 1421481-17-5 |

| Chemical Formula | C16H20N4O3 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By suppressing the production of prostaglandins, this compound can effectively reduce inflammation.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The methoxy groups in the structure facilitate non-covalent interactions with active sites on COX enzymes, leading to inhibition.

- Binding Affinity : Studies have indicated that modifications to the methoxy groups can enhance binding affinity and biological efficacy against various targets .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the biological efficacy of this compound. These studies suggest that:

- Methoxy Group Modifications : Alterations in the positioning or nature of methoxy groups can significantly influence the compound's anti-inflammatory potency.

- Pyrimidine Variants : Substituting different groups on the pyrimidine ring may lead to variations in biological activity, providing a pathway for developing more effective derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a concentration-dependent inhibition of COX enzymes. For example, preliminary data indicated an IC50 value in the low micromolar range, suggesting promising potential for therapeutic applications against inflammatory diseases.

Comparative Analysis with Similar Compounds

To assess the uniqueness and effectiveness of this compound, a comparison was made with similar compounds:

| Compound Name | IC50 (μM) | Unique Features |

|---|---|---|

| 2-(4-hydroxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | 0.25 | Hydroxyl group enhances hydrogen bonding |

| 2-(4-methoxyphenyl)-N-(2-hydroxypyrimidin-5-yl)acetamide | 0.30 | Hydroxyl substitution improves solubility |

| 2-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide | 0.40 | Methyl group modifies lipophilicity |

This table illustrates that while several compounds share structural similarities with this compound, its specific combination of functional groups provides distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetylation of intermediates (e.g., substituted pyrimidines) followed by coupling with methoxyphenyl amines is a common approach. Potassium carbonate in DMF is often used as a base to facilitate deprotonation and nucleophilic attack .

- Optimization : Reaction yields depend on stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and temperature control (room temperature to 80°C). Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- IR Spectroscopy : Look for peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~3044 cm⁻¹ (aromatic C-H stretch) .

- ¹H NMR : Key signals include δ 3.8 ppm (methoxy groups) and δ 4.0 ppm (acetamide CH₂) .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z 342.3 for C₁₆H₁₇N₃O₃) .

Q. What solvents and conditions are suitable for solubility testing?

- Solvent Selection : DMSO or DMF is preferred for initial dissolution due to the compound’s hydrophobic aromatic/heterocyclic moieties. Aqueous solubility can be enhanced using co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methods :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the pyrimidine nitrogen and methoxy oxygen atoms .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

- Case Study : If computational models suggest high binding affinity but in vitro assays show low activity:

Verify compound purity and stability under assay conditions .

Reassess solvent effects (e.g., DMSO may alter protein conformation) .

Explore alternative protonation states or tautomeric forms of the pyrimidine ring .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

- Experimental Validation : Test derivatives in enzyme inhibition assays and compare with parent compound .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- PPE : Gloves, lab coat, and goggles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Waste Disposal : Incinerate in a licensed facility to avoid environmental release .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data across studies?

- Example : Conflicting ¹H NMR shifts for methoxy groups may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Standardize solvents and temperature during analysis .

Q. Why might synthetic yields vary significantly between labs?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.